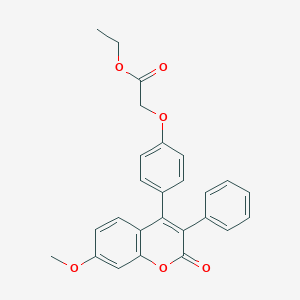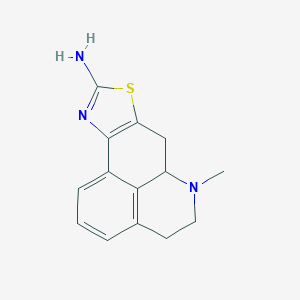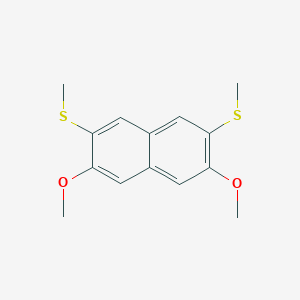
Acetic acid, (4-(7-methoxy-2-oxo-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, (4-(7-methoxy-2-oxo-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, ethyl ester, also known as Etoposide, is a chemotherapeutic drug used in the treatment of various types of cancer. It is a semi-synthetic derivative of podophyllotoxin, a natural compound found in the roots of the American mandrake plant. Etoposide is a topoisomerase II inhibitor, which means it prevents the DNA strands from rejoining after they have been cut, leading to cell death.
作用機序
Acetic acid, (4-(7-methoxy-2-oxo-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, ethyl ester works by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. By preventing the DNA strands from rejoining after they have been cut, Acetic acid, (4-(7-methoxy-2-oxo-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, ethyl ester causes DNA damage and ultimately leads to cell death. This mechanism of action makes Acetic acid, (4-(7-methoxy-2-oxo-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, ethyl ester an effective anti-cancer drug, as cancer cells are rapidly dividing and therefore more susceptible to DNA damage.
Biochemical and Physiological Effects:
Acetic acid, (4-(7-methoxy-2-oxo-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, ethyl ester has been shown to have a number of biochemical and physiological effects. It can cause DNA damage, cell cycle arrest, and apoptosis (programmed cell death) in cancer cells. It can also affect the immune system and cause side effects such as nausea, vomiting, and hair loss.
実験室実験の利点と制限
Acetic acid, (4-(7-methoxy-2-oxo-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, ethyl ester is a widely used anti-cancer drug and has been extensively studied in laboratory experiments. Its mechanism of action makes it a valuable tool for studying DNA replication and repair. However, Acetic acid, (4-(7-methoxy-2-oxo-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, ethyl ester can be toxic to cells and can cause side effects, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on Acetic acid, (4-(7-methoxy-2-oxo-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, ethyl ester. One area of interest is the development of new formulations and delivery methods that can improve its efficacy and reduce its side effects. Another area of research is the identification of biomarkers that can predict patient response to Acetic acid, (4-(7-methoxy-2-oxo-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, ethyl ester, which could help to personalize cancer treatment. Additionally, there is ongoing research into the development of new topoisomerase II inhibitors that could be more effective and less toxic than Acetic acid, (4-(7-methoxy-2-oxo-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, ethyl ester.
合成法
Acetic acid, (4-(7-methoxy-2-oxo-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, ethyl ester is synthesized through a multi-step process, starting with the isolation of podophyllotoxin from the mandrake plant. The podophyllotoxin is then modified through a series of chemical reactions to produce Acetic acid, (4-(7-methoxy-2-oxo-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, ethyl ester. The synthesis of Acetic acid, (4-(7-methoxy-2-oxo-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, ethyl ester is a complex process that requires specialized equipment and expertise.
科学的研究の応用
Acetic acid, (4-(7-methoxy-2-oxo-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, ethyl ester has been extensively studied for its anti-cancer properties and is used in the treatment of various types of cancer, including lung cancer, testicular cancer, and lymphoma. It has also been shown to be effective in the treatment of certain childhood cancers, such as neuroblastoma and Wilms' tumor.
特性
CAS番号 |
111038-34-7 |
|---|---|
製品名 |
Acetic acid, (4-(7-methoxy-2-oxo-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, ethyl ester |
分子式 |
C26H22O6 |
分子量 |
430.4 g/mol |
IUPAC名 |
ethyl 2-[4-(7-methoxy-2-oxo-3-phenylchromen-4-yl)phenoxy]acetate |
InChI |
InChI=1S/C26H22O6/c1-3-30-23(27)16-31-19-11-9-18(10-12-19)24-21-14-13-20(29-2)15-22(21)32-26(28)25(24)17-7-5-4-6-8-17/h4-15H,3,16H2,1-2H3 |
InChIキー |
WSHXYLCAMYHQCJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)COC1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC(=C3)OC)C4=CC=CC=C4 |
正規SMILES |
CCOC(=O)COC1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC(=C3)OC)C4=CC=CC=C4 |
その他のCAS番号 |
111038-34-7 |
同義語 |
Ethyl (4-(7-methoxy-2-oxo-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)acetat e |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![[(3S,5R,10S,12R,13S,14S,17R)-3,12,14-trihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B35216.png)





